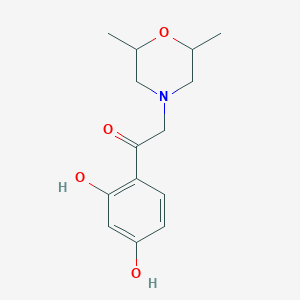

![molecular formula C11H15N5O3 B6424840 2-ethoxy-N-{[3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl}acetamide CAS No. 2034383-77-0](/img/structure/B6424840.png)

2-ethoxy-N-{[3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl}acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-ethoxy-N-{[3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl}acetamide, also known as E-NMOA, is a novel small molecule that has been identified as a potential therapeutic agent for a variety of diseases. E-NMOA has been studied for its ability to interact with a variety of target proteins, and its potential to modulate the activity of these proteins has been explored. In addition, E-NMOA has been shown to have a variety of biochemical and physiological effects, as well as potential applications in laboratory experiments.

Aplicaciones Científicas De Investigación

2-ethoxy-N-{[3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl}acetamide has been studied extensively in scientific research due to its potential therapeutic applications. 2-ethoxy-N-{[3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl}acetamide has been found to interact with a variety of target proteins, and its ability to modulate the activity of these proteins has been explored. One of the most promising applications of 2-ethoxy-N-{[3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl}acetamide is its potential to act as an antifungal agent. 2-ethoxy-N-{[3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl}acetamide has been found to inhibit the growth of a variety of fungal species, including Candida albicans and Aspergillus fumigatus. In addition, 2-ethoxy-N-{[3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl}acetamide has been studied for its ability to modulate the activity of key enzymes involved in the biosynthesis of fatty acids and lipids, as well as its potential to act as an anti-inflammatory agent.

Mecanismo De Acción

Target of Action

The primary target of 2-ethoxy-N-{[3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl}acetamide is the glucose transporter GLUT1 . GLUT1 is responsible for the facilitated transport of glucose across the plasma membranes of mammalian cells.

Mode of Action

This compound acts as a potent, highly selective, and cell-permeable inhibitor of GLUT1 . It binds to GLUT1 and inhibits its function, thereby preventing glucose uptake by cells . The IC50 value, a measure of the effectiveness of a substance in inhibiting a specific biological or biochemical function, is 2 nM in vitro and 3.2 nM in Hela-MaTu cells .

Pharmacokinetics

Its potent inhibitory effect on glut1 suggests that it may have good cell permeability . The impact of these properties on the compound’s bioavailability is currently unknown and would need further investigation.

Result of Action

The primary molecular effect of this compound is the inhibition of glucose uptake by cells, as mediated by GLUT1 . This inhibition can lead to cellular energy depletion, given the role of glucose as a primary energy source. The cellular effects can vary depending on the specific cell type and its reliance on glucose for energy.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

2-ethoxy-N-{[3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl}acetamide has a number of advantages for laboratory experiments. For example, it is a relatively stable compound, with a melting point of 74-76 °C, and it is relatively easy to synthesize. In addition, 2-ethoxy-N-{[3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl}acetamide has been found to interact with a variety of target proteins, and its ability to modulate the activity of these proteins has been explored. However, there are also some limitations to using 2-ethoxy-N-{[3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl}acetamide in laboratory experiments. For example, the mechanism of action of 2-ethoxy-N-{[3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl}acetamide is not completely understood, and its effects on different target proteins can vary. In addition, 2-ethoxy-N-{[3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl}acetamide has been found to interact with a variety of other molecules, and its effects on these molecules are not completely understood.

Direcciones Futuras

2-ethoxy-N-{[3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl}acetamide has potential applications in a variety of therapeutic areas, and there are a number of potential future directions for its study. For example, further research could be conducted to better understand the mechanism of action of 2-ethoxy-N-{[3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl}acetamide and its effects on different target proteins. In addition, further research could be conducted to explore the potential of 2-ethoxy-N-{[3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl}acetamide as an antifungal agent and an anti-inflammatory agent. Furthermore, further research could be conducted to explore the potential of 2-ethoxy-N-{[3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl}acetamide to modulate the activity of key enzymes involved in the biosynthesis of fatty acids and lipids. Finally, further research could be conducted to explore the potential of 2-ethoxy-N-{[3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl}acetamide to interact with a variety of other molecules, including lipids, fatty acids, and other small molecules.

Métodos De Síntesis

2-ethoxy-N-{[3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl}acetamide is synthesized through a multi-step process that involves the condensation of 3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl}acetamide with 2-ethoxy-N-methylacetamide. The reaction is catalyzed by a strong base, such as sodium ethoxide, and the reaction is carried out in an organic solvent, such as dichloromethane. The reaction is then followed by a workup procedure, which involves the removal of the solvent and the purification of the product. The final product is a white crystalline solid with a melting point of 74-76 °C.

Propiedades

IUPAC Name |

2-ethoxy-N-[[3-(1-methylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N5O3/c1-3-18-7-9(17)12-5-10-14-11(15-19-10)8-4-13-16(2)6-8/h4,6H,3,5,7H2,1-2H3,(H,12,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNBLKLALFGMZHF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC(=O)NCC1=NC(=NO1)C2=CN(N=C2)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-ethoxy-N-{[3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl}acetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-(2-chlorophenyl)-4-[5-(1,2-dithiolan-3-yl)pentanoyl]-1lambda6,4-thiazepane-1,1-dione](/img/structure/B6424758.png)

![N-(2-{1-ethyl-7-oxo-1H,6H,7H-pyrrolo[2,3-c]pyridin-6-yl}ethyl)-2-[(4-fluorophenyl)sulfanyl]acetamide](/img/structure/B6424762.png)

![methyl 2-ethyl-5-(4-iodophenyl)-7-methyl-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B6424763.png)

![2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(2-{1-ethyl-7-oxo-1H,6H,7H-pyrrolo[2,3-c]pyridin-6-yl}ethyl)acetamide](/img/structure/B6424764.png)

![3-{1-[3-(1H-1,2,3,4-tetrazol-1-yl)benzoyl]piperidin-3-yl}-3,4-dihydroquinazolin-4-one](/img/structure/B6424775.png)

![3-[1-(2,3-dihydro-1-benzofuran-5-sulfonyl)piperidin-3-yl]-3,4-dihydroquinazolin-4-one](/img/structure/B6424777.png)

![3-[1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)piperidin-4-yl]-3H,4H-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B6424784.png)

![2-methyl-1-{1-[3-(1H-pyrazol-1-yl)benzoyl]pyrrolidin-3-yl}-1H-1,3-benzodiazole](/img/structure/B6424789.png)

![2-(phenylformamido)-N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B6424821.png)

![4-(2-{2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaen-3-yl}ethyl)-N-(4-fluorophenyl)piperazine-1-carbothioamide](/img/structure/B6424828.png)

![1-methanesulfonyl-N-{[3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-4-carboxamide](/img/structure/B6424843.png)

![1,2-dimethyl-N-{[3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-1H-imidazole-4-sulfonamide](/img/structure/B6424852.png)

![N-{[3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide](/img/structure/B6424853.png)